molecular formula C18H19Cl2NO2S B5232223 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide

Cat. No. B5232223
M. Wt: 384.3 g/mol
InChI Key: HBAQETUCMPWEDY-UHFFFAOYSA-N
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Description

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide, also known as DTT-205, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of amide derivatives and possesses unique properties that make it a promising candidate for various biomedical applications.

Mechanism of Action

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide exerts its therapeutic effects by modulating various cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. It has been shown to inhibit the activity of various enzymes, including MMPs, COX-2, and NF-κB, which are involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide has been found to exhibit significant biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of immune responses. Moreover, it has been shown to reduce oxidative stress and improve mitochondrial function, which are crucial factors in the development of various diseases.

Advantages and Limitations for Lab Experiments

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide possesses several advantages for laboratory experiments, including its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility and stability, which may affect its efficacy and bioavailability.

Future Directions

There are several future directions for the research and development of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide. These include the optimization of its synthetic route to improve its yield and purity, the development of novel formulations to enhance its solubility and stability, and the evaluation of its efficacy in various disease models. Moreover, the elucidation of its molecular targets and the identification of its downstream signaling pathways may provide new insights into its mechanism of action and potential therapeutic applications.

Synthesis Methods

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide can be synthesized through a multistep process involving the reaction of 3,4-dichlorobenzyl chloride with thioethylamine followed by the reaction with 2-methylphenoxyacetic acid. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Moreover, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide has shown promising results in the treatment of inflammation by reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2S/c1-13-4-2-3-5-17(13)23-11-18(22)21-8-9-24-12-14-6-7-15(19)16(20)10-14/h2-7,10H,8-9,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAQETUCMPWEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-(2-methylphenoxy)acetamide

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